![molecular formula C14H12N4O2S2 B2836449 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 665016-66-0](/img/structure/B2836449.png)
2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a chemical compound that has gained considerable interest in scientific research due to its potential as a therapeutic agent. This compound is known for its unique structure and its ability to interact with biological systems in various ways.
Scientific Research Applications
Anti-Inflammatory Agents
Tumor necrosis factor α (TNFα) is a multifunctional cytokine with a potent pro-inflammatory effect. It plays a crucial role in autoimmune diseases, including psoriasis, inflammatory bowel disease, rheumatoid arthritis, and systemic sclerosis. Additionally, TNFα contributes to the pathogenesis of inflammatory, edematous, neovascular, and neurodegenerative eye diseases . The compound may serve as a selective TNFα inhibitor, potentially mitigating inflammation and associated disorders.
Pharmacophore-Based Drug Design
The study mentioned earlier employed pharmacophore modeling, virtual screening, molecular docking, and ADMET analysis to identify novel TNFα and TNFR1 inhibitors . Researchers could use similar approaches to design more potent derivatives of this compound or explore its interactions with other targets.
properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c19-11(16-13-15-6-7-21-13)9-22-14-18-17-12(20-14)8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUKHZXGFLJFGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide |
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